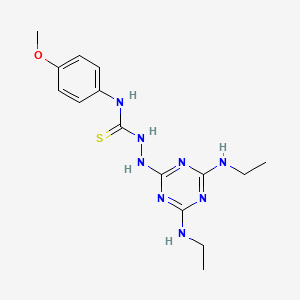

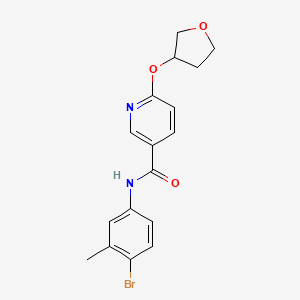

![molecular formula C10H6BrN3O B2888950 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 937629-16-8](/img/structure/B2888950.png)

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action and biochemical effects. In

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its bromophenyl group can undergo various cross-coupling reactions, making it valuable for constructing complex molecules. For example, it can be used to synthesize biphenyl structures, which are common in pharmaceuticals and agrochemicals .

Polymer Research

In polymer science, this compound can contribute to the development of new materials. Its incorporation into polymers could lead to materials with unique electrical properties, potentially useful in organic electronics .

Medicinal Chemistry

The oxadiazole ring is a common motif in medicinal chemistry. This compound could be used to create novel ligands for biological targets, such as receptors or enzymes, which are crucial in drug discovery processes .

Photocatalysis

Due to its structural properties, this compound might be involved in photocatalytic processes. It could act as a photosensitizer or participate in light-induced organic transformations, which are important in green chemistry applications .

Material Science

In material science, this compound’s ability to form stable nitrile groups could be exploited to create advanced materials with high thermal stability and chemical resistance .

Agrochemical Development

The bromophenyl group in this compound can be used to synthesize compounds with potential agrochemical applications. These could include pesticides or herbicides with novel modes of action .

Electrochemical Applications

Its structural components may allow it to function as an electrolyte or in electrochemical sensors. This could be particularly relevant in the development of batteries or environmental monitoring devices .

Fluorescence Studies

Compounds containing the oxadiazole ring often exhibit fluorescence. Therefore, this compound could be used in the design of fluorescent probes or markers for biological imaging .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the 1,3,4-oxadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities . They have been used successfully in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Mode of Action

Many oxadiazole derivatives are known to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by oxadiazole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .

Result of Action

Based on the known biological activities of oxadiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, no special environmental precautions are required . It’s worth noting that it is classified as a combustible, acute toxic category 1 and 2 hazardous material , indicating that certain precautions may be necessary when handling or storing this compound.

Eigenschaften

IUPAC Name |

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCIWZOZDPHMGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CC#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

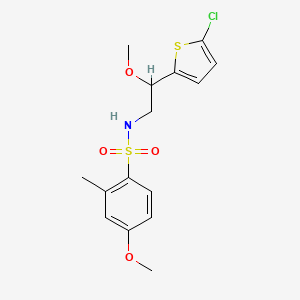

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-furyl)-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetamide](/img/structure/B2888868.png)

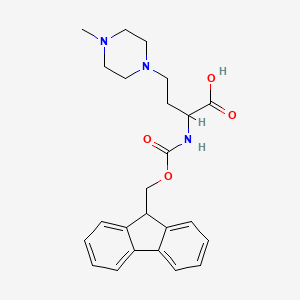

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)

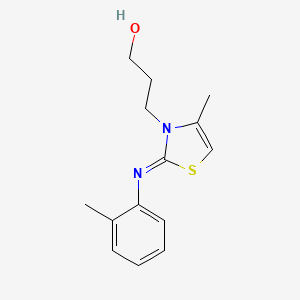

![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)